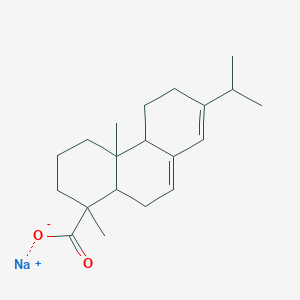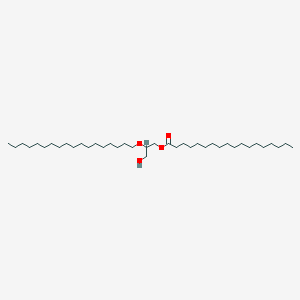
2,4,6-三甲氧基甲苯
描述
2,4,6-Trimethoxytoluene is an organic compound with the molecular formula C10H14O3. It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its colorless to pale yellow oily appearance and is used in various chemical research and industrial applications .
科学研究应用
2,4,6-Trimethoxytoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: 2,4,6-Trimethoxytoluene is used in the production of dyes, fragrances, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethoxytoluene can be synthesized through the methylation of 2,4,6-trihydroxytoluene. The reaction typically involves the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the production of 2,4,6-Trimethoxytoluene may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on efficient separation and purification techniques to obtain high-quality 2,4,6-Trimethoxytoluene .
Types of Reactions:
Oxidation: 2,4,6-Trimethoxytoluene can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 2,4,6-Trimethoxytoluene to its corresponding alcohols or other reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The methoxy groups in 2,4,6-Trimethoxytoluene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products Formed:
Oxidation: Quinones, oxidized derivatives
Reduction: Alcohols, reduced forms
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2,4,6-Trimethoxytoluene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2,4,6-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.
2,4,6-Trimethoxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.
2,4,6-Trimethoxyaniline: Similar structure but with an amino group instead of a methyl group.
Uniqueness: 2,4,6-Trimethoxytoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of three methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1,3,5-trimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKFPYZCMHDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065706 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14107-97-2 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?
A1: The provided research demonstrates the use of 2,4,6-Trimethoxytoluene as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .
Q2: Can you explain the selective demethylation of 2,4,6-Trimethoxytoluene in more detail?
A2: 2,4,6-Trimethoxytoluene possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.
Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?
A3: While the provided research highlights a specific synthetic route using 2,4,6-Trimethoxytoluene, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.
Q4: What is the significance of using boron heterocycles in this synthetic approach?
A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of 2,4,6-Trimethoxytoluene, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.
Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?
A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with 2,4,6-Trimethoxytoluene and boron trifluoride during the synthesis .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)


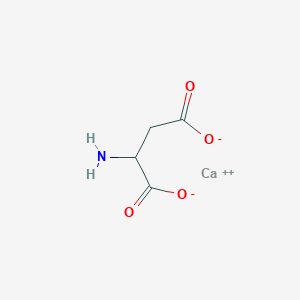


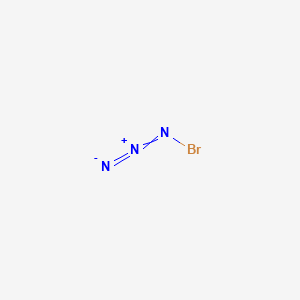
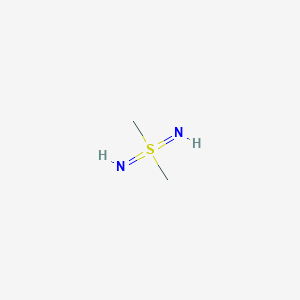

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
